molecular formula C15H22O B14213315 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol CAS No. 832712-99-9

3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol

Cat. No.: B14213315
CAS No.: 832712-99-9
M. Wt: 218.33 g/mol
InChI Key: YMPUWPAWXIYLGN-UHFFFAOYSA-N
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Description

3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol is a chemical compound known for its unique structure and properties It is characterized by a penten-1-ol backbone with a 2,4,6-trimethylphenyl group attached at the 5th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with 3-methyl-2-pentanone, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reduction step may involve reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Hydrochloric acid, sulfuric acid, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary alcohols, hydrocarbons.

    Substitution: Halides, ethers.

Scientific Research Applications

3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling pathways. The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol
  • 2,4,6-Trimethyl-1,3-phenylenediamine
  • 2,4-Diamino-1,3,5-trimethylbenzene

Uniqueness

3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

832712-99-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

3-methyl-5-(2,4,6-trimethylphenyl)pent-2-en-1-ol

InChI

InChI=1S/C15H22O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h7,9-10,16H,5-6,8H2,1-4H3

InChI Key

YMPUWPAWXIYLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCC(=CCO)C)C

Origin of Product

United States

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